molecular formula C10H24O7P2 B1667479 (1-Hydroxy-1-phosphonodecyl)phosphonic acid

(1-Hydroxy-1-phosphonodecyl)phosphonic acid

Cat. No.: B1667479
M. Wt: 318.24 g/mol
InChI Key: NSCPCMXKWUFFNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPH-252 involves the reaction of decylphosphonic acid with phosphorus trichloride and water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Decylphosphonic acid is reacted with phosphorus trichloride in the presence of a suitable solvent, such as dichloromethane.
  • The reaction mixture is then treated with water to hydrolyze the intermediate, resulting in the formation of BPH-252.

Industrial Production Methods

Industrial production of BPH-252 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

BPH-252 undergoes various chemical reactions, including:

    Oxidation: BPH-252 can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert BPH-252 into its corresponding phosphine oxide.

    Substitution: BPH-252 can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphonic acids.

Scientific Research Applications

BPH-252 has a wide range of scientific research applications, including:

Mechanism of Action

BPH-252 exerts its effects by inhibiting the enzyme farnesylpyrophosphate synthase. This inhibition disrupts the biosynthesis of essential isoprenoid compounds, leading to the inhibition of cell proliferation in certain organisms . The molecular targets and pathways involved include the mevalonate pathway, which is crucial for the synthesis of sterols and other isoprenoids.

Comparison with Similar Compounds

Similar Compounds

    Farnesylpyrophosphate Synthase Inhibitors: Compounds such as alendronate and risedronate share similar inhibitory effects on farnesylpyrophosphate synthase.

    Phosphonic Acid Derivatives: Compounds like etidronic acid and clodronic acid are structurally similar and exhibit similar chemical properties.

Uniqueness of BPH-252

BPH-252 is unique due to its specific molecular structure, which allows for selective inhibition of farnesylpyrophosphate synthase. This selectivity makes it a valuable compound for targeted therapeutic applications and scientific research.

Properties

Molecular Formula

C10H24O7P2

Molecular Weight

318.24 g/mol

IUPAC Name

(1-hydroxy-1-phosphonodecyl)phosphonic acid

InChI

InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h11H,2-9H2,1H3,(H2,12,13,14)(H2,15,16,17)

InChI Key

NSCPCMXKWUFFNL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-252;  BPH 252;  BPH252.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
Reactant of Route 2
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
Reactant of Route 3
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
Reactant of Route 4
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
Reactant of Route 5
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
Reactant of Route 6
(1-Hydroxy-1-phosphonodecyl)phosphonic acid

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